molecular formula C25H29N5O2 B6475358 2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2640828-50-6

2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B6475358
CAS No.: 2640828-50-6
M. Wt: 431.5 g/mol
InChI Key: FCJYLLXZKDLRCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or structural feature. For example, the quinoline ring might be formed through a Skraup synthesis , while the piperazine ring could be introduced through a reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings are both heterocyclic structures, which could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the quinoline ring, the piperazine ring, the acetyl group, and the carbonitrile group. Each of these functional groups can undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetyl and carbonitrile groups could impact the compound’s solubility, while the aromatic quinoline ring could influence its UV/Vis absorption properties .

Properties

IUPAC Name

2-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-20(31)29-15-13-28(14-16-29)10-4-5-17-32-22-8-11-30(12-9-22)25-18-21(19-26)23-6-2-3-7-24(23)27-25/h2-3,6-7,18,22H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYLLXZKDLRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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